(S)-Octahydropyrazino[2,1-C][1,4]oxazine dihydrochloride
Description
(S)-Octahydropyrazino[2,1-C][1,4]oxazine dihydrochloride (CAS: 1089280-14-7) is a chiral bicyclic heterocyclic compound with the molecular formula C₇H₁₆Cl₂N₂O and a molecular weight of 215.12 g/mol. It is the S-enantiomer of the octahydropyrazino-oxazine scaffold, which is notable for its role in medicinal chemistry, particularly as a core structure in ROMK (renal outer medullary potassium channel) inhibitors . Key properties include:
- Storage: Inert atmosphere at 2–8°C .
- Hazard Profile: Classified with hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
- Applications: Used in preclinical studies for cardiovascular and renal therapies due to its selectivity for ROMK over hERG channels, avoiding QTc prolongation .
Properties
IUPAC Name |
(9aS)-1,3,4,6,7,8,9,9a-octahydropyrazino[2,1-c][1,4]oxazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.2ClH/c1-2-9-3-4-10-6-7(9)5-8-1;;/h7-8H,1-6H2;2*1H/t7-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTFPIALZQJURCZ-KLXURFKVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCOCC2CN1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCOC[C@@H]2CN1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Octahydropyrazino[2,1-C][1,4]oxazine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of hydrazones and triphosgene in dichloromethane to form the oxazine ring . The reaction conditions often require careful control of temperature and solvent to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that utilize readily available starting materials and efficient catalytic processes. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-Octahydropyrazino[2,1-C][1,4]oxazine dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups within the compound’s structure.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions may involve nucleophiles such as amines or halides under basic or acidic conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine-substituted compounds. Substitution reactions often result in the formation of various functionalized derivatives of the original compound.
Scientific Research Applications
(S)-Octahydropyrazino[2,1-C][1,4]oxazine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Medicine: It has potential therapeutic applications, including as an antimicrobial and antioxidant agent.
Mechanism of Action
The mechanism of action of (S)-Octahydropyrazino[2,1-C][1,4]oxazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains . The pathways involved in these interactions are often complex and may include multiple steps, such as conformational changes and signal transduction.
Comparison with Similar Compounds
Structural and Stereochemical Analogs
The octahydropyrazino-oxazine scaffold has multiple analogs with variations in stereochemistry, substituents, or ring systems. Below is a detailed comparison:
Table 1: Key Structural Analogs and Properties
Pharmacological and Functional Differences
- ROMK/hERG Selectivity : The (S)-enantiomer exhibits superior ROMK inhibition (IC₅₀ < 50 nM) with >100-fold selectivity over hERG, reducing cardiac toxicity risks. In contrast, the racemic mixture (CAS 1257998-65-4) shows lower selectivity, limiting its therapeutic utility .
- Stereochemical Impact : The (R)-enantiomer (CAS 1126432-04-9) demonstrates negligible ROMK activity, highlighting the critical role of chirality in target engagement .
- Derivatives with Functional Groups: Compounds like (7S,9aS)-7-((benzyloxy)methyl)octahydropyrazino-oxazine (CAS 1268364-46-0) are modified with benzyloxy groups to enhance solubility or bioavailability .
Biological Activity
(S)-Octahydropyrazino[2,1-C][1,4]oxazine dihydrochloride is a heterocyclic compound that has attracted attention for its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a fused pyrazine and oxazine ring system. This structural configuration contributes to its distinctive chemical reactivity and biological properties. The compound's molecular formula is with a molecular weight of approximately 215.12 g/mol .
The biological activity of this compound is primarily attributed to its interaction with specific biochemical pathways:
- Target Interactions : The compound can act on various targets through de/rehydrogenation of the 1,4-oxazine linkers, which allows it to switch conductance states in single-molecule junctions .
- Biochemical Pathways : It is involved in enzyme interactions and protein-ligand binding studies, making it a valuable tool in biological research .
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. It has been suggested that derivatives of this compound can serve as potential therapeutic agents against various pathogens due to their ability to disrupt microbial growth .
Central Nervous System Effects
A study on related oxazine compounds demonstrated significant central nervous system (CNS) depressant effects. The octahydropyrido[2,1-c][1,4]oxazine system was shown to reduce locomotor activity in mice, indicating potential applications in CNS-related disorders . Qualitative differences in the effects of different diastereomers were noted, highlighting the importance of stereochemistry in pharmacological outcomes.
Synthesis and Evaluation
Various studies have synthesized this compound and evaluated its pharmacological properties:
- Synthesis : The compound can be synthesized from 2-piperidinemethanol through several chemical reactions involving bromination and hydrogenolysis .
- Pharmacological Evaluation : In vivo studies have shown that the compound reduces locomotor activity in animal models, which suggests its potential as a CNS depressant or sedative agent .
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 1,4-Oxazine | Heterocyclic | Basic structure |
| 1,3-Oxazine | Heterocyclic | Distinct chemical properties |
| Benzo-1,3-oxazine | Heterocyclic | Antihypertensive and antimicrobial effects |
The fused ring system in this compound sets it apart from other oxazines by enhancing its reactivity and biological activity.
Q & A
Q. How should researchers characterize the compound’s structural integrity?
- Methodological Answer : Combine NMR (¹H/¹³C) and LC-MS for structural confirmation. For example, tetrahydro-pyrrolo-oxazine derivatives were characterized via ¹H NMR (δ 3.2–4.1 ppm for oxazine protons) and ¹³C NMR (δ 65–75 ppm for oxygenated carbons) . Purity should be validated using HPLC with a polar organic phase (e.g., acetonitrile/0.1% TFA in water) and UV detection at 210–254 nm.
Q. What storage conditions ensure stability of the dihydrochloride salt?
- Methodological Answer : Store in well-closed, amber glass containers under anhydrous conditions at room temperature (20–25°C). Piperazine dihydrochloride analogs degrade in humid environments, requiring desiccants like silica gel . Periodic purity checks via titration (non-aqueous) or ion chromatography are advised.
Advanced Research Questions
Q. How can enantiomeric purity of the (S)-enantiomer be validated?
- Methodological Answer : Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and a mobile phase of hexane/isopropanol (80:20) with 0.1% diethylamine. Compare retention times with the (R)-enantiomer (CAS 1089759-42-1), which exhibits distinct elution profiles . Alternatively, X-ray crystallography with a resolution <1.0 Å can confirm absolute configuration.
Q. What strategies resolve contradictions in biological activity data?
- Methodological Answer : Cross-validate using orthogonal assays (e.g., enzyme inhibition + cellular uptake studies). For example, if cytotoxicity results conflict, perform dose-response curves in multiple cell lines and assess salt dissociation kinetics via pH-adjusted solubility tests. Ensure batch-to-batch consistency by verifying purity (>98% via ICP-MS for chloride content) .
Q. How to design computational models for structure-activity relationships (SAR)?
- Methodological Answer : Use density functional theory (DFT) to optimize the compound’s geometry (B3LYP/6-31G* basis set). Molecular docking (AutoDock Vina) against targets like serotonin receptors can predict binding modes. Validate with molecular dynamics simulations (100 ns, AMBER force field) to assess conformational stability. PubChem’s InChI data (e.g., stereodescriptors) ensure accurate input structures .
Q. What mechanistic insights guide its application in neuropharmacology?
- Methodological Answer : Investigate interactions with monoamine transporters via radioligand displacement assays (³H-labeled ligands). Piperazine-oxazine hybrids show affinity for σ receptors; use competitive binding assays (Kd calculations) to quantify selectivity. For in vivo studies, administer intracerebroventricularly in rodent models to bypass blood-brain barrier limitations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
